1-(4,8-Dimethylnona-3,7-dien-1-YL)-3-methoxybenzene
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Overview
Description
1-(4,8-Dimethylnona-3,7-dien-1-yl)-3-methoxybenzene is a chemical compound with a complex structure that includes both aliphatic and aromatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,8-Dimethylnona-3,7-dien-1-yl)-3-methoxybenzene typically involves the reaction of appropriate alkenes and aromatic compounds under controlled conditions. The specific synthetic route may vary, but it generally includes steps such as:
Alkylation: Introduction of the aliphatic chain to the aromatic ring.
Methoxylation: Addition of a methoxy group to the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalysts are optimized to achieve high yields and purity. The process may include:
Catalytic Hydrogenation: To ensure the stability of the compound.
Distillation and Purification: To separate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
1-(4,8-Dimethylnona-3,7-dien-1-yl)-3-methoxybenzene can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Addition of hydrogen to reduce double bonds.
Substitution: Replacement of functional groups on the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: Such as hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution Reagents: Such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May produce carboxylic acids or ketones.
Reduction: May yield saturated hydrocarbons.
Substitution: May result in halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-(4,8-Dimethylnona-3,7-dien-1-yl)-3-methoxybenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4,8-Dimethylnona-3,7-dien-1-yl)-3-methoxybenzene involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Receptors: Interact with cellular receptors to modulate biological responses.
Inhibit Enzymes: Affect enzyme activity to alter metabolic pathways.
Induce Signal Transduction: Trigger signaling cascades that lead to various cellular effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3E)-4,8-dimethylnona-3,7-dien-1-yl]-2,2-dimethyloxirane
- 3,7-Nonadien-2-one, 4,8-dimethyl-
- 1-(4,8-dimethylnona-3,7-dien-1-yl)-3-ethoxybenzene
Uniqueness
1-(4,8-Dimethylnona-3,7-dien-1-yl)-3-methoxybenzene is unique due to its specific structural features, such as the presence of both aliphatic and aromatic components, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
38011-81-3 |
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Molecular Formula |
C18H26O |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
1-(4,8-dimethylnona-3,7-dienyl)-3-methoxybenzene |
InChI |
InChI=1S/C18H26O/c1-15(2)8-5-9-16(3)10-6-11-17-12-7-13-18(14-17)19-4/h7-8,10,12-14H,5-6,9,11H2,1-4H3 |
InChI Key |
HNYSEGRXBCSMMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCCC1=CC(=CC=C1)OC)C)C |
Origin of Product |
United States |
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